molecular formula C6H6N4 B14038203 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine

6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B14038203
M. Wt: 134.14 g/mol
InChI Key: HGGDTOPISHLGPD-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a triazole ring fused with a pyrazine ring, with a methyl group attached to the sixth position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The process is optimized to ensure high yields and purity, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine is unique due to its specific substitution pattern and the presence of a pyrazine ring, which imparts distinct chemical and biological properties. Its methyl group at the sixth position of the triazole ring also contributes to its unique reactivity and interactions with biological targets.

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

6-methyl-[1,2,4]triazolo[1,5-a]pyrazine

InChI

InChI=1S/C6H6N4/c1-5-3-10-6(2-7-5)8-4-9-10/h2-4H,1H3

InChI Key

HGGDTOPISHLGPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC=N2)C=N1

Origin of Product

United States

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